molecular formula C23H32N2O5S B15133147 1-(2,5-Diethoxy-4-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine

1-(2,5-Diethoxy-4-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine

Cat. No.: B15133147
M. Wt: 448.6 g/mol
InChI Key: ZOZYCOKVZDKVPI-UHFFFAOYSA-N
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Description

1-(2,5-Diethoxy-4-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Diethoxy-4-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,5-diethoxy-4-methylbenzenesulfonyl chloride and 2-ethoxyphenylpiperazine.

    Reaction: The sulfonyl chloride is reacted with the piperazine derivative in the presence of a base such as triethylamine to form the desired compound.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Diethoxy-4-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,5-Diethoxy-4-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine involves interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to its observed effects. Detailed studies on its binding affinity and pathway involvement are necessary to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-Dimethoxy-4-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine
  • 1-(2,5-Diethoxy-4-methylbenzenesulfonyl)-4-(2-methoxyphenyl)piperazine

Uniqueness

1-(2,5-Diethoxy-4-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine is unique due to its specific substitution pattern on the piperazine ring and the presence of both ethoxy and sulfonyl groups. These structural features may confer distinct pharmacological properties compared to similar compounds.

Properties

Molecular Formula

C23H32N2O5S

Molecular Weight

448.6 g/mol

IUPAC Name

1-(2,5-diethoxy-4-methylphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine

InChI

InChI=1S/C23H32N2O5S/c1-5-28-20-11-9-8-10-19(20)24-12-14-25(15-13-24)31(26,27)23-17-21(29-6-2)18(4)16-22(23)30-7-3/h8-11,16-17H,5-7,12-15H2,1-4H3

InChI Key

ZOZYCOKVZDKVPI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)OCC)C)OCC

Origin of Product

United States

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